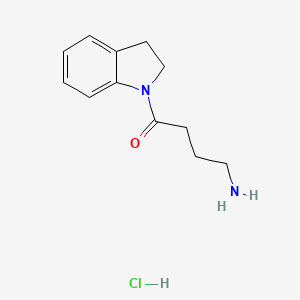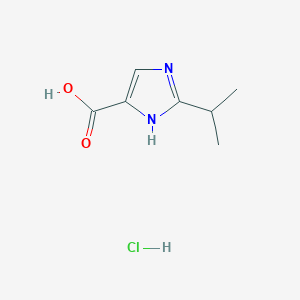![molecular formula C13H21N5O B1525105 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine CAS No. 1354963-45-3](/img/structure/B1525105.png)
1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine
説明
“1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a chemical compound with the molecular weight of 263.34 . It is also known by its IUPAC name, "1-[6-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinamine" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2" . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
As mentioned earlier, “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules. It has been used in the development of selective adenosine A2A receptor antagonists , which are potential treatments for Parkinson’s disease and other neurological disorders . Its morpholine and pyrimidine moieties make it a valuable precursor in the synthesis of molecules with potential antidepressant activity.
Pharmacology
Pharmacologically, “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is explored for its role in creating compounds that can modulate biological pathways. It’s particularly useful in the synthesis of P2Y12 antagonists , which are important in the inhibition of platelet aggregation, a key factor in the prevention of thrombosis .
Neuroscience
Neuroscience research has benefited from this compound through its application in the study of LRRK2 biology . LRRK2 is a kinase associated with Parkinson’s disease, and compounds derived from “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” have been used to create brain-penetrant inhibitors that help understand and potentially treat this condition .
Biology
In biology, this compound is utilized in the study of protein interactions and signaling pathways . Its ability to be modified into various derivatives makes it a versatile tool for probing biological systems and understanding the molecular basis of diseases .
Chemistry
Chemists use “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” as a reactant in the synthesis of diverse organic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of various functional groups that can lead to new chemical entities with unique properties .
Materials Science
In materials science, derivatives of this compound could potentially be used in the creation of novel polymers or small molecules with specific physical properties. While direct applications in this field are not extensively documented, the reactivity of the compound suggests potential utility in the development of new materials .
Drug Development
This compound’s framework is used in drug development for the creation of small molecule therapeutics. Its molecular structure allows for high affinity binding to various biological targets, which is crucial in the design of drugs with improved efficacy and selectivity .
Analytical Chemistry
“1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry and chromatography. Its unique mass and retention characteristics make it suitable for method development and calibration .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUJTXFRRPARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3CCOCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



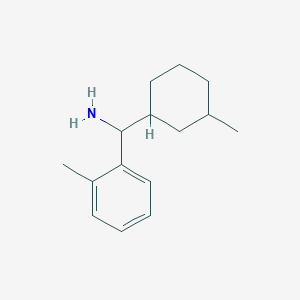
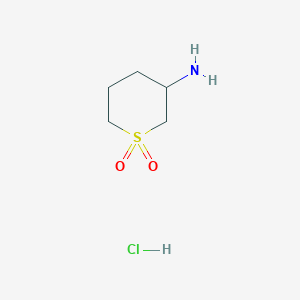
![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)
![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)
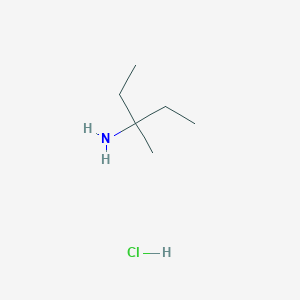
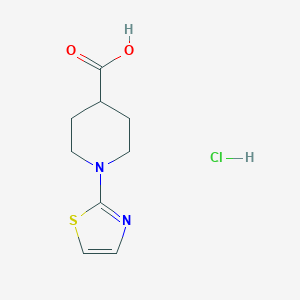
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1525036.png)
